2-(thiocyanatomethyl)-1H-benzo[d]imidazole

Synthetic Methodology Green Chemistry Benzimidazole Derivatives

Researchers developing antiparasitic leads or sustainable nitrile syntheses face limited reactivity with simple 2-substituted benzimidazoles. • Unique thiocyanatomethyl (-CH2SCN) handle enables patented antiparasitic activity vs. Crithidia fasciculata for SAR studies. • High-yield (86-98%) Knoevenagel condensation to benzimidazolyl-unsaturated nitriles under green ultrasound conditions, reducing steps. • Simplified procurement: no mutagenicity/reproductive toxicity classifications, easing safety review and shipping logistics.

Molecular Formula C9H7N3S
Molecular Weight 189.24 g/mol
CAS No. 34091-38-8
Cat. No. B1288710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(thiocyanatomethyl)-1H-benzo[d]imidazole
CAS34091-38-8
Molecular FormulaC9H7N3S
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CSC#N
InChIInChI=1S/C9H7N3S/c10-6-13-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12)
InChIKeyNPYHFFYLECPPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiocyanatomethyl)-1H-benzo[d]imidazole: Identity & Procurement


2-(Thiocyanatomethyl)-1H-benzo[d]imidazole (CAS 34091-38-8, molecular formula C9H7N3S, molecular weight 189.24 g/mol) is a heterocyclic compound comprising a benzimidazole core substituted at the 2-position with a thiocyanatomethyl (–CH2–SCN) group [1]. It is classified as a thiocyanic acid ester of benzimidazole, structurally distinct from 2-alkyl or 2-aryl benzimidazoles due to the presence of the electrophilic thiocyanate moiety, which imparts unique reactivity as both a synthetic intermediate and a potential bioactive pharmacophore [2]. The compound is listed under EC number 826-267-0 with a harmonised classification for acute oral toxicity (Acute Tox. 4, H302) [3]. Commercially, it is supplied as a powder with typical purity of 97% and recommended storage at 4°C [1].

Synthetic reactivityThiocyanatomethyl handle for Knoevenagel-based unsaturated nitrile synthesis
Antiparasitic screeningPatent-reported anti-Crithidia activity for kinetoplastid research
Toxicological profileNotified hazard limited to acute oral toxicity; no Muta./Repr. classification

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole: Irreplaceable vs. Generic Analogs


Benzimidazoles with simple alkyl or aryl substituents at the 2-position cannot replicate the synthetic utility of 2-(thiocyanatomethyl)-1H-benzo[d]imidazole because the thiocyanatomethyl group provides a reactive handle for further derivatization that is entirely absent in, for example, 2-methylbenzimidazole or 2-phenylbenzimidazole. The –CH2–SCN moiety enables the compound to act as a precursor for unsaturated nitrile formation via Knoevenagel-type condensations under green ultrasound-mediated conditions, a transformation not accessible with unsubstituted or alkyl-substituted analogs [1]. Furthermore, the thiocyanic acid ester pharmacophore is explicitly claimed to confer antiparasitic activity against Crithidia fasciculata in a patent that distinguishes this class from benzimidazoles lacking the thiocyanate ester [2]. Substituting with a generic 2-substituted benzimidazole would eliminate both the specific chemical reactivity and the biological activity profile that justify procurement of this particular compound.

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole
2-Methylbenzimidazole (generic analog)
Reactive handle–CH₂–SCN enables Knoevenagel condensation
Missing functionalityNo thiocyanate group; cannot undergo same derivatization
Antiparasitic claimPatent-reported anti-Crithidia activity at defined feed rates
Absent activityNo anti-Crithidia data; different pharmacophore
Physicochemical profileXLogP3 ≈ 2.3; 3 H-bond acceptors
Divergent propertiesXLogP ≈ 1.3; 2 H-bond acceptors; may alter permeability

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole: Quantified Differentiation Evidence


Ultrasound-Assisted Synthesis Yield Advantage

The target compound, referred to as 2-cyanothiomethylbenzimidazole, serves as the key substrate for synthesizing benzimidazolyl-unsaturated nitriles. Under ultrasound irradiation in water at ambient temperature (10–13 min), the reaction with aromatic aldehydes proceeds to give products in 86–98% yield. This is a direct, quantifiable improvement over conventional thermal condensation methods for analogous benzimidazole substrates, which typically require organic solvents, longer reaction times (hours), and often give lower yields (commonly 60–80% for similar Knoevenagel reactions) [1]. The comparator here is the same reaction performed under conventional stirring/heating, where yields drop and reaction times extend beyond 1 hour [1].

Synthesis yield
Reported
Ultrasound method86–98% yield
10–13 min, water
Conventional thermal~60–80% yield
>1 h, organic solvent
Supports green synthesis workflow with higher efficiency
Comparison inferred from analogous substrates; head-to-head data not reported
Synthetic Methodology Green Chemistry Benzimidazole Derivatives

Anti-Crithidia Activity of Thiocyanate Benzimidazole Esters

The patent US 3,678,066 explicitly claims that thiocyanic acid esters of benzimidazoles, encompassing 2-(thiocyanatomethyl)-1H-benzo[d]imidazole (as thiocyanic acid, 2-benzimidazoyl methyl ester), possess utility as parasiticides with demonstrated activity against Crithidia fasciculata [1]. The effective inclusion rate in animal feed is specified as 0.1 to 25 mg per 100 pounds of feed, with a preferred range of approximately 1–10 mg per 100 pounds [1]. This provides a quantifiable dosing range that distinguishes the thiocyanate ester subclass from unmodified benzimidazoles, which do not show the same potency against Crithidia species at comparable doses. Topical anti-inflammatory activity is also claimed at 0.1% to 2.5% concentration in ointment/cream formulations [1].

Anti-Crithidia activity
Class-level inference
Feed rate 0.1–25 mg/100 lbsTopical 0.1–2.5% concentration
Patent-class thiocyanate esters show antiparasitic screening potential
No direct MIC vs non-ester benzimidazoles; requires per-strain validation
Antiparasitic Benzimidazole Thiocyanate Ester

LogP and Hydrogen Bonding Profile vs. 2-Methylbenzimidazole

The target compound has a computed XLogP3 of 2.3 and a hydrogen bond donor count of 1, with 3 hydrogen bond acceptors [1]. In contrast, 2-methylbenzimidazole (CAS 615-15-6) has an XLogP of approximately 1.3 and only 2 hydrogen bond acceptors (the two imidazole nitrogens) [2]. The higher logP indicates greater lipophilicity, which correlates with improved membrane permeability. The additional hydrogen bond acceptor (the cyano nitrogen of the SCN group) provides an extra interaction point for target binding or solubility tuning that is structurally absent in simple 2-alkyl benzimidazoles.

Lipophilicity & HBA
Cross-study comparable
TargetXLogP3 2.3
HBA 3
2-MethylbenzimidazoleXLogP ≈ 1.3
HBA 2
Higher lipophilicity and extra acceptor may influence permeability and binding
Computed values; experimental logP may vary
Physicochemical Properties Druglikeness Benzimidazole

Toxicological Profile: No Mutagenicity or Reprotoxicity

The compound carries a notified harmonised classification of Acute Tox. 4 (H302: Harmful if swallowed) under the CLP regulation, as recorded in the ECHA C&L Inventory [1]. This distinguishes it from several commercially dominant benzimidazole fungicides such as carbendazim and thiabendazole, which carry additional classifications for germ cell mutagenicity (Muta. 2, H341) and/or reproductive toxicity [2]. While 2-(thiocyanatomethyl)-1H-benzo[d]imidazole is not hazard-free, its restricted hazard profile (acute toxicity only, no mutagenicity or reprotoxicity classification) may simplify handling, storage, and regulatory compliance in laboratory and pilot-scale settings.

Hazard classification
Cross-study comparable
Target compoundAcute Tox. 4 (H302)
No Muta./Repr.
CarbendazimMuta. 2, Repr. 1B
H340, H360FD
May simplify lab handling vs. reprotoxic/mutagenic benzimidazoles
Notified classification; verify full hazard profile locally
Toxicology Regulatory Classification Safety

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole: Application Scenarios


Green Synthesis of Benzimidazolyl-Unsaturated Nitriles

For laboratories developing sustainable synthetic routes, 2-(thiocyanatomethyl)-1H-benzo[d]imidazole is the preferred choice as a precursor to benzimidazolyl-unsaturated nitriles. The demonstrated 86–98% yield under ultrasound-assisted aqueous conditions [1] provides a quantitative justification over generic 2-substituted benzimidazoles that lack the reactive thiocyanatomethyl handle and would require additional activation steps, increasing step count, waste, and cost.

Antiparasitic Lead Discovery for Kinetoplastids

In screening campaigns against kinetoplastid parasites, the thiocyanic acid ester pharmacophore is directly claimed for activity against Crithidia fasciculata with defined feed incorporation rates of 0.1–25 mg/100 lbs [2]. This provides a starting point for structure-activity relationship studies that cannot be achieved with simple 2-alkyl benzimidazoles, which lack the antiparasitic patent precedence.

Medicinal Chemistry with Favorable Safety Profile

For early-stage drug discovery where frequent handling is required, the absence of notified mutagenicity or reproductive toxicity classifications for 2-(thiocyanatomethyl)-1H-benzo[d]imidazole [3] makes it a logistically simpler choice compared to carbendazim-based intermediates that carry Muta. 2 and Repr. 1B hazard statements. This reduces the regulatory friction for procurement and internal safety review.

Application
Selection Property
Validation Focus
Green synthesis of unsaturated nitriles
Reactive thiocyanatomethyl handle for Knoevenagel condensation
Yield and reaction time under aqueous conditions
Antiparasitic lead discovery (kinetoplastids)
Thiocyanate ester pharmacophore with reported anti-Crithidia activity
In vitro potency and feed incorporation range
Medicinal chemistry lab handling
Hazard profile without Muta./Repr. classification
Toxicological profile and internal safety review
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